N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide
Overview
Description
N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide, also known as MMMPA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide induces apoptosis in cancer cells and protects neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide exhibits anti-inflammatory, antioxidant, and anti-apoptotic effects in various cell types. Additionally, N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide has been found to inhibit the growth and proliferation of cancer cells, while protecting neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, one limitation is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
For research on N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide include investigating its potential as a treatment for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and administration method for N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide in vivo. Finally, the development of more efficient synthesis methods for N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide could facilitate its use in future research and clinical applications.
Scientific Research Applications
N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide exhibits anti-proliferative and pro-apoptotic effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c1-20(29)28(19-21-9-13-23(30-2)14-10-21)18-17-25(22-11-15-24(31-3)16-12-22)26-7-5-6-8-27(26)32-4/h5-16,25H,17-19H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVISYOCMEMQWMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(C1=CC=C(C=C1)OC)C2=CC=CC=C2OC)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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